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molecular formula C10H11NO2 B8505267 6-Cyclopropyl-2-methoxynicotinaldehyde

6-Cyclopropyl-2-methoxynicotinaldehyde

Cat. No. B8505267
M. Wt: 177.20 g/mol
InChI Key: HXRBNCWLFZQDMU-UHFFFAOYSA-N
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Patent
US08785445B2

Procedure details

6-Chloro-2-methoxynicotinaldehyde (200 mg, 1.17 mmol), cyclopropylboronic acid (200 mg, 2.33 mmol), sodium carbonate (371 mg, 3.50 mmol) and tetrakis(triphenylphosphine)palladium (0) (67.3 mg, 0.0583 mmol) were combined, diluted with toluene (2 mL) and water (200 μL). The reaction vial was purged with argon, heated to 90° C. and stirred for 12 hours. The reaction was cooled, loaded onto silica gel and eluted with 5% ethyl acetate/hexanes to 50% ethyl acetate/hexanes to yield 6-cyclopropyl-2-methoxynicotinaldehyde (121 mg, 0.683 mmol, 58.6% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
371 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 μL
Type
solvent
Reaction Step Four
Quantity
67.3 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([O:10][CH3:11])[N:3]=1.[CH:12]1(B(O)O)[CH2:14][CH2:13]1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH:12]1([C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([O:10][CH3:11])[N:3]=2)[CH2:14][CH2:13]1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC(=C(C=O)C=C1)OC
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Step Three
Name
Quantity
371 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
200 μL
Type
solvent
Smiles
O
Step Five
Name
Quantity
67.3 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
vial was purged with argon
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
WASH
Type
WASH
Details
eluted with 5% ethyl acetate/hexanes to 50% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(CC1)C1=NC(=C(C=O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.683 mmol
AMOUNT: MASS 121 mg
YIELD: PERCENTYIELD 58.6%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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